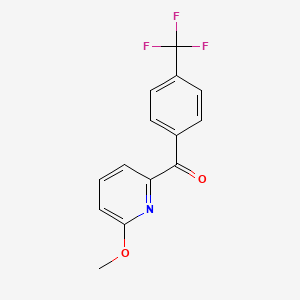

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-20-12-4-2-3-11(18-12)13(19)9-5-7-10(8-6-9)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLGYSKQHJFCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxylation of 2-Amino-6-chloro-3-nitropyridine

- Starting from 2-amino-6-chloro-3-nitropyridine , methoxylation is achieved by reaction with sodium methoxide in a polar solvent such as methanol at 25–30 °C.

- Molar ratio of sodium methoxide is typically around 1.05 equivalents.

- The reaction mixture is quenched with water at 25–30 °C, and the product, 2-amino-3-nitro-6-methoxypyridine , is isolated by filtration.

Reduction to 2,3-Diamino-6-methoxypyridine

- The nitro group is reduced to an amino group by metallic reduction using agents such as stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C.

- The resulting 2,3-diamino-6-methoxypyridine dihydrochloride is neutralized with bases like aqueous ammonia in polar solvents (water or alcohol) at 10–30 °C to precipitate the free diamino compound.

This route is noted for using cost-efficient, non-hazardous raw materials and avoiding expensive or difficult-to-handle reagents.

Introduction of the 4-Trifluoromethylbenzoyl Group

The key step in synthesizing 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine is the attachment of the 4-trifluoromethylbenzoyl moiety at the 2-position of the pyridine ring.

Acylation via Benzoyl Chloride Derivatives

- The 4-trifluoromethylbenzoyl group can be introduced by acylation of the 2-position of the pyridine ring using corresponding benzoyl chloride derivatives.

- This typically involves Friedel-Crafts type acylation or directed ortho-metalation followed by reaction with the acyl chloride.

- The presence of the methoxy group at the 6-position can influence regioselectivity and reactivity, favoring substitution at the 2-position.

Representative Preparation Procedure (Hypothetical Based on Literature)

Analytical and Research Findings

- The methoxylation and reduction steps have been shown to proceed with high selectivity and yield using mild conditions and inexpensive reagents.

- The introduction of trifluoromethyl groups enhances the metabolic stability and binding affinity of pyridine derivatives, making such compounds valuable in medicinal chemistry.

- Microwave-assisted synthesis and solvent screening have been explored for related methoxy-substituted pyridines to improve yields and reaction times.

- The Doebner reaction and other condensation methods have been used for related arylquinoline derivatives, indicating potential alternative routes for complex pyridine derivatives.

Summary Table of Key Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Methoxylation | Nucleophilic substitution of chloro by methoxide | Sodium methoxide, methanol, 25–30 °C | Mild, selective, high yield | Requires chlorinated precursor |

| Reduction | Metallic reduction of nitro to amino | SnCl2·2H2O, conc. HCl, 35–40 °C | Cost-efficient, scalable | Acidic conditions require control |

| Neutralization | Base treatment of dihydrochloride salt | Aqueous ammonia, pH 7.5, 15 °C | Simple isolation by precipitation | pH and temperature control necessary |

| Acylation | Friedel-Crafts acylation or directed metalation | 4-Trifluoromethylbenzoyl chloride, Lewis acid catalyst | Direct introduction of trifluoromethylbenzoyl group | Regioselectivity and side reactions possible |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.

Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 6-methoxycarbonyl-2-(4-trifluoromethylbenzoyl)pyridine.

Reduction: Formation of 6-methoxy-2-(4-trifluoromethylbenzyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs include:

- 4-Trifluoromethyl-2-(4-methylphenyl)pyridine : Features a trifluoromethyl group on the phenyl ring but lacks the methoxy and benzoyl substituents .

- 6-Methoxy-2-(4-methylphenyl)pyridine : Shares the methoxy group at the 6-position but substitutes the benzoyl group with a simpler methylphenyl moiety .

- 2-Benzoylpyridine : Contains a benzoyl group at the 2-position but lacks the methoxy and trifluoromethyl substituents .

Key Differences :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with 4-trifluoromethyl-2-(4-methylphenyl)pyridine but absent in other analogs.

Electronic Properties and NMR Analysis

15N NMR chemical shifts provide insights into electronic environments. Data from analogs (measured in CD₂Cl₂) include:

| Compound | δ15N (ppm) | Reference |

|---|---|---|

| 6-Methoxy-2-(4-methylphenyl)pyridine | −121.5 | |

| 4-Trifluoromethyl-2-(4-methylphenyl)pyridine | −64.9 | |

| 2-Benzoylpyridine (in DMSO-d₆) | −60.3 |

- The methoxy group at the 6-position in 6-Methoxy-2-(4-methylphenyl)pyridine causes a significant downfield shift (−121.5 ppm), reflecting strong deshielding due to electron-donating effects .

- The trifluoromethyl group in 4-Trifluoromethyl-2-(4-methylphenyl)pyridine results in a less pronounced shift (−64.9 ppm), likely due to its electron-withdrawing nature balancing steric effects .

- The target compound’s benzoyl group is expected to further modify the electronic environment, though direct NMR data are unavailable.

Implications for 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine :

Physicochemical and Functional Comparisons

| Property | This compound | 6-Methoxy-2-(4-methylphenyl)pyridine | 2-Benzoylpyridine |

|---|---|---|---|

| Solubility | Likely low (lipophilic CF₃, benzoyl) | Moderate (methylphenyl) | Low (benzoyl) |

| Electron Effects | Strong EWG (CF₃, benzoyl) | Moderate ED (methoxy), EWG (methyl) | Strong EWG (benzoyl) |

| Coordination Potential | Limited by steric bulk | Moderate | Low |

Abbreviations : EWG = Electron-Withdrawing Group; ED = Electron-Donating.

Biological Activity

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine (MTBP) is a pyridine derivative with significant potential in medicinal chemistry. This compound, characterized by a methoxy group and a trifluoromethylbenzoyl moiety, has been investigated for its biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H10F3NO2

- Molecular Weight : 283.23 g/mol

- Key Functional Groups : Methoxy (-OCH3), Trifluoromethyl (-CF3), and Benzoyl (-C6H4CO).

The trifluoromethyl group enhances the lipophilicity of MTBP, facilitating its penetration through cell membranes and interaction with various biological targets.

The biological activity of MTBP is attributed to its ability to interact with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes.

- Enzyme Interaction : MTBP potentially modulates the activity of enzymes and receptors involved in cellular signaling pathways, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MTBP, particularly against Gram-positive bacteria. The introduction of fluorine atoms in similar compounds has been shown to enhance antibacterial activity due to increased binding affinity and improved biofilm penetration .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MTBP | Staphylococcus aureus | 0.5 µg/ml |

| MTBP | Streptococcus pneumoniae | 0.25 µg/ml |

MTBP's ability to inhibit biofilm formation is particularly noteworthy, as biofilms are a significant barrier to effective antimicrobial therapy. The compound demonstrated strong antibiofilm activity at concentrations that had minimal effects on bacterial growth, indicating its potential as a therapeutic agent against biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, MTBP has been explored for anticancer applications. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways. The specific mechanisms remain under investigation but may involve the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies

- Antibacterial Efficacy : A study evaluated MTBP against various bacterial strains and found that it exhibited significant bacteriostatic effects comparable to established antibiotics like linezolid. The compound was tested using time-growth kinetics, demonstrating concentration-dependent inhibition of bacterial growth .

- Biofilm Inhibition : Research on the biofilm inhibitory concentrations (MBICs) revealed that MTBP effectively reduced biofilm formation in S. pneumoniae, with an MBIC significantly lower than the MIC, suggesting its utility in treating infections where biofilms are present .

Synthesis

The synthesis of MTBP typically involves the following steps:

- Starting Materials : 6-Methoxypyridine and 4-trifluoromethylbenzoyl chloride.

- Reaction Conditions : Conducted under anhydrous conditions with triethylamine as a base.

- Purification : Product purification through recrystallization or chromatography.

This synthetic route allows for the efficient production of MTBP, facilitating further research into its biological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-methoxy-2-(4-trifluoromethylbenzoyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, as demonstrated in the preparation of structurally related benzo[b]thiophene derivatives. Key steps include:

- Activation of the pyridine ring using Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) .

- Coupling reactions (e.g., Stille coupling) to introduce substituents, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

- Optimization of reaction temperature (typically 0–25°C) and stoichiometric control of acylating agents to minimize side reactions.

- Yield Influencers : Excess acyl chloride, inert atmosphere (N₂/Ar), and slow reagent addition improve yields (>70%). Impurities often arise from incomplete acylation or hydrolysis, necessitating column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, trifluoromethylbenzoyl at C2). ¹⁹F NMR quantifies CF₃ group integrity .

- X-ray Crystallography : Resolves bond angles/distances, particularly the planarity of the benzoyl-pyridine system.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, highlighting the electron-withdrawing effect of CF₃ on reactivity .

Advanced Research Questions

Q. What strategies enable the integration of this compound into coordination complexes, and how does its electronic structure influence metal-ligand interactions?

- Coordination Chemistry Design :

- The pyridine nitrogen and methoxy oxygen act as donor sites for lanthanides (e.g., Dy³⁺, Tb³⁺). Schiff-base ligands derived from similar structures (e.g., 6-methoxy-2-(2-pyridylmethyliminomethyl)phenol) form dinuclear complexes with high magnetic anisotropy .

- Reaction Protocol : React with Ln(NO₃)₃·6H₂O in methanol under aerobic conditions. Chelation is confirmed via UV-Vis (ligand-to-metal charge transfer bands) and SQUID magnetometry .

Q. How can researchers address discrepancies in reported reactivity or physical properties (e.g., melting points) of this compound across studies?

- Contradiction Resolution :

- Melting Point Variability : Compare synthesis routes—e.g., trifluoromethylation via halogen exchange (KF/DMSO ) vs. direct acylation. Impurities (e.g., unreacted starting materials) lower observed mp.

- Reactivity Differences : Assess solvent effects (polar aprotic vs. protic) and substituent electronic effects. For example, the CF₃ group’s electron-withdrawing nature enhances electrophilic substitution but may deactivate nucleophilic attack .

Q. What role does this compound play in bioorthogonal labeling, and how is its stability optimized for such applications?

- Bioorthogonal Applications :

- Derivatives like (E)-6-methoxy-2-(4-azidostyryl)-1,3-benzothiazole serve as fluorogenic labels. Key steps include diazotization (NaNO₂/HCl at 0°C) to introduce azide groups, followed by copper-free click chemistry .

- Stability Enhancements : Protect light-sensitive intermediates (e.g., aluminum foil shielding during reactions) and use stabilizing buffers (PBS pH 7.4) for in vitro studies .

Q. How can nucleophilic aromatic substitution (NAS) reactions involving this compound be optimized for regioselectivity?

- NAS Optimization :

- Deprotonation : Use NaH in THF to generate a strong nucleophile (e.g., alkoxide).

- Electrophile Design : Activate the pyridine ring via electron-deficient substituents (e.g., CF₃).

- Temperature Control : Low temperatures (−20°C) minimize side reactions. Example: Reaction with raloxifene derivatives yields hybrid molecules with >80% regioselectivity .

Methodological Tables

| Parameter | Synthetic Condition | Impact on Yield/Selectivity |

|---|---|---|

| Acylation Catalyst | AlCl₃ vs. FeCl₃ | AlCl₃ yields higher purity (>90%) |

| Solvent for NAS | THF vs. DMF | THF improves nucleophile stability |

| Fluorination Agent | KF/DMSO vs. Selectfluor® | KF reduces cost but requires longer reaction times |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.